molecular formula C7H4BrClF3N B1529503 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine CAS No. 1227585-42-3

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1529503
M. Wt: 274.46 g/mol
InChI Key: HEGQUHJLUFJGJA-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, while that in O⋯H–C interaction is 2.728 (2) Å .


Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include a melting point of 37-41 °C, a boiling point of 76°C at 8mm, and a density of 1.707±0.06 g/cm3 . It is insoluble in water .

Scientific Research Applications

Synthesis of Pesticides and Polyelectrolytes

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine is instrumental in the synthesis of pesticides. Its fluorinated pyridine derivatives are crucial for developing new agrochemicals. For instance, a review highlighted its use in synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, emphasizing its widespread application in pesticide development (Lu Xin-xin, 2006). Additionally, it is a precursor to hyperbranched polyelectrolytes, demonstrating its versatility in polymer science. The synthesis from 3,5-lutidine and its subsequent N-alkylation to form new polyelectrolytes show its potential in material science applications (Sophie Monmoton et al., 2008).

Spectroscopic and Optical Studies

The compound also finds application in spectroscopic and optical studies. For example, spectroscopic characterization of a closely related derivative, 5-Bromo-2-(trifluoromethyl)pyridine, was conducted to understand its properties better, including its vibrational frequencies and chemical shifts. Such studies are crucial for developing materials with specific optical properties (H. Vural & M. Kara, 2017).

Molecular Structure Analysis

Investigations into molecular structures of brominium ions derived from pyridine compounds, including those similar to 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine, provide insights into the mechanisms of reactions involving these ions. Such research aids in understanding the structural basis for reactivity and potential applications in synthetic chemistry (A. A. Neverov et al., 2003).

Organic Synthesis

This compound is a key intermediate in organic synthesis processes. For instance, it contributes to synthesizing various organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals. The efficient synthesis of trifluoromethyl-substituted pyridines from iodopyridines showcases the utility of such chloro-bromomethyl derivatives in creating compounds with specific functional groups (F. Cottet & M. Schlosser, 2002).

Safety And Hazards

“2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is classified as a dangerous substance. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGQUHJLUFJGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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